2-Ethyltridecanoic acid

Description

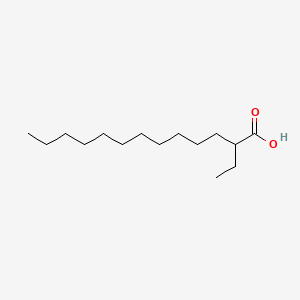

2-Ethyltridecanoic acid (hypothetical structure: CH₃(CH₂)₁₀CH(C₂H₅)COOH) is a branched-chain fatty acid with a 13-carbon backbone and an ethyl group at the second carbon. Branched-chain fatty acids are critical in industrial chemistry, serving as intermediates in lubricants, plasticizers, and surfactants .

Properties

IUPAC Name |

2-ethyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYFPRCUHVNXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887680 | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69868-07-1 | |

| Record name | 2-Ethyltridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69868-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069868071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyltridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Analogous to 2-Ethylhexanoic Acid Derivatives

A patent (CN106831399B) describes a detailed synthetic method for 2-ethylhexanoic acid rhodium complexes, which involves the reaction of 2-ethylhexanoic acid with sodium hydroxide and rhodium trichloride under reflux conditions in a two-phase water-organic system. Although this patent focuses on metal complexes, the preparation of the acid precursor (2-ethylhexanoic acid) involves controlled reaction conditions that could be adapted for longer chain analogs like this compound.

Key steps from this method include:

- Mixing the branched fatty acid with sodium hydroxide solution and stirring at 30-60 °C for 1 hour.

- Adding metal salts (e.g., rhodium trichloride) and refluxing at 100 °C for 24 hours.

- Adjusting pH to precipitate the product, followed by filtration and vacuum drying.

This approach highlights the importance of maintaining controlled pH and temperature to achieve high purity and yield of branched fatty acid derivatives. While the patent is specific to rhodium complexes, the initial preparation of the branched acid itself involves synthesis or isolation steps that can be informative for this compound preparation.

Laboratory Procedures for Fatty Acid Derivatives

Protocols for fatty acid preparation and analysis, such as those used in human serum or plasma fatty acid profiling, involve:

- Precise weighing of fatty acid samples.

- Dissolution in solvents like toluene or acetonitrile.

- Hydrolysis and derivatization steps for analytical purposes.

While these are analytical rather than synthetic methods, they provide insight into handling branched fatty acids and ensuring purity and concentration accuracy.

Proposed Synthetic Route for this compound

Based on the above data and common organic synthesis principles, a plausible synthetic route for this compound could be:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Starting Material Selection | Begin with tridecanoic acid or a suitable precursor such as 1-tridecene or tridecanal. |

| 2 | Introduction of Ethyl Branch | Use a regioselective alkylation method to introduce an ethyl group at the 2-position. This could involve enolate chemistry or organometallic catalysis. |

| 3 | Oxidation to Carboxylic Acid | If starting from an alkylated aldehyde or alcohol, oxidize to carboxylic acid using reagents like KMnO4, CrO3, or catalytic oxidation. |

| 4 | Purification | Employ recrystallization or chromatography to isolate pure this compound. |

This route requires careful control of regioselectivity to ensure the ethyl group is at the 2-position.

Data Table: Comparison of Preparation Parameters for Branched Fatty Acids

| Parameter | 2-Ethylhexanoic Acid (Reference) | Proposed for this compound |

|---|---|---|

| Starting Material | 2-Ethylhexanoic acid | Tridecanoic acid or tridecanal |

| Alkylation Method | N/A (acid used directly) | Regioselective alkylation |

| Reaction Temperature | 30-100 °C | 30-100 °C (depending on step) |

| Reaction Time | 1-24 hours | Several hours to days |

| pH Control | pH 6-10 | Required for purification |

| Purification | Filtration, vacuum drying | Recrystallization, chromatography |

| Yield | High (patent data) | Expected moderate to high |

Notes on Research and Industrial Relevance

- The synthesis of branched fatty acids like this compound is industrially relevant for producing specialty chemicals, lubricants, and catalysts.

- The patent literature provides valuable insights into process optimization, especially regarding pH control and solvent systems to improve purity and yield.

- Biotechnological methods, such as microbial synthesis or enzymatic catalysis, could offer alternative green synthesis routes, although specific data for this compound is limited.

Chemical Reactions Analysis

Esterification and Derivatization

Branched-chain fatty acids like 2-ethyltridecanoic acid can undergo esterification to form methyl, ethyl, or other alkyl esters, a common modification in lipid analysis. For example:

-

Methyl ester formation :

This reaction is analogous to the synthesis of tridecanoic acid methyl ester (TAME) from tridecanoic acid .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H | Methyl ester | GC-MS analysis |

Salt Formation

Carboxylic acids react with bases to form salts. For this compound:

Such salts are critical in soap production and emulsification .

Oxidation and Degradation

Branched-chain fatty acids are metabolized via β-oxidation, though branching can alter enzyme specificity. For instance:

-

β-Oxidation : The ethyl branch at C2 may hinder mitochondrial β-oxidation, necessitating α-oxidation (common in phytanic acid metabolism) .

-

Microbial degradation : Soil bacteria (e.g., Bacillus spp.) utilize branched-chain fatty acids via specialized dehydrogenases and elongases .

Biosynthetic Pathways

While this compound is not directly discussed, branched-chain fatty acids typically derive from:

-

Branched-chain amino acid precursors (valine, leucine, isoleucine) via α-ketoacid dehydrogenases .

-

Primer-CoA esters condensed with malonyl-ACP in FASII systems .

| Enzyme | Role | Example |

|---|---|---|

| FabH (KAS III) | Initiates fatty acid synthesis | Condenses primer-CoA with malonyl-ACP |

Antimicrobial Activity

Structurally similar compounds like tridecanoic acid methyl ester (TAME) exhibit antibacterial effects by disrupting cell membranes and DNA gyrase . this compound may share these properties due to its hydrophobic alkyl chain and branching.

Thermal and Oxidative Stability

Branched-chain fatty acids generally exhibit lower melting points than straight-chain analogs (e.g., 2-methyltridecanoic acid melts at ~25–30°C ). Oxidative stability is reduced due to tertiary C-H bonds, increasing susceptibility to peroxidation .

Limitations and Research Gaps

-

No direct studies on this compound were identified in the provided sources. Inferences rely on analogs (e.g., 2-methyltridecanoic acid ).

-

Experimental data on reaction kinetics, catalytic mechanisms, or biological roles remain uncharacterized.

Key Inferences Table

Scientific Research Applications

2-Ethyltridecanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cell membranes or interfering with metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexanoic Acid (CAS 149-57-5)

- Structure : CH₃(CH₂)₃CH(C₂H₅)COOH (C₈H₁₆O₂).

- Physical Properties: Lower molecular weight (144.21 g/mol) compared to 2-ethyltridecanoic acid, resulting in higher volatility and lower viscosity.

- Applications : Widely used in synthetic lubricants and metal carboxylates for catalysis .

- Reactivity : Reacts with strong oxidizers and bases, similar to other carboxylic acids .

2-Ethyltetradecanoic Acid (CAS 25354-93-2)

- Structure : CH₃(CH₂)₁₁CH(C₂H₅)COOH (C₁₆H₃₂O₂).

- Physical Properties: Higher molecular weight (256.43 g/mol) than 2-ethylhexanoic acid, leading to lower solubility in polar solvents and higher thermal stability.

- Applications : Used in specialty surfactants and polymer additives .

Linear Counterparts: Tridecanoic Acid vs. Hexadecanoic Acid

| Property | Tridecanoic Acid (C₁₃H₂₆O₂) | Hexadecanoic Acid (C₁₆H₃₂O₂) |

|---|---|---|

| Melting Point | ~40°C | ~63°C |

| Boiling Point | ~250°C (at 100 mmHg) | ~351°C (at 760 mmHg) |

| Applications | Limited industrial use | Soaps, food emulsifiers |

Branched analogs like this compound typically exhibit lower melting points and enhanced solubility in nonpolar solvents compared to linear counterparts due to disrupted molecular packing .

Chemical Reactivity and Stability

- Esterification: Branched-chain acids like 2-ethylhexanoic acid readily form esters, a property likely shared by this compound. These esters are used in fragrances and plasticizers .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides, chlorates) and bases, as seen in structurally related compounds like ethylenediaminetetraacetic acid (EDTA) .

- Thermal Stability : Branched acids decompose at lower temperatures than linear ones, releasing CO₂ and hydrocarbons .

Biological Activity

2-Ethyltridecanoic acid, a branched-chain fatty acid, is an intriguing compound due to its potential biological activities. This article delves into its antibacterial properties, mechanisms of action, and related research findings.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives, particularly against a range of Gram-positive and Gram-negative bacteria. A notable study focused on tridecanoic acid methyl ester (TAME), which is structurally related to this compound. The research demonstrated that TAME exhibited significant antibacterial activity against Enterococcus faecalis and Salmonella enterica, with minimum inhibitory concentrations (MIC) of 375 µg/ml and 750 µg/ml respectively .

The mechanism by which TAME exerts its antibacterial effects involves disrupting cellular morphology and causing extracellular leakage in bacterial cells. Scanning electron microscopy (SEM) analyses revealed substantial rupturing of bacterial cells, indicating that TAME induces autolysis . Moreover, in silico molecular docking studies suggested a strong binding affinity to DNA gyrase B in Escherichia coli, leading to conformational changes that impair bacterial function .

Comparative Biological Activity

A comparative analysis of various fatty acids, including this compound, reveals their diverse biological activities. The following table summarizes the reported activities of selected fatty acids:

| Fatty Acid | Biological Activity |

|---|---|

| This compound | Antibacterial, potential anti-inflammatory properties |

| Tridecanoic Acid Methyl Ester | Antibacterial, disrupts cell morphology |

| Hexadecanoic Acid | Anti-inflammatory, lowers blood cholesterol |

| Octadecanoic Acid | Antimicrobial, antioxidant |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effects of TAME on various pathogenic bacteria. The results indicated that TAME not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics like ampicillin through synergistic action .

- Impact on Gut Microbiota : Another study investigated the effects of fatty acids on gut microbiota composition in rats treated with antibiotics followed by probiotics. It was found that the administration of fatty acids, including those derived from this compound, influenced the restoration of beneficial gut bacteria post-antibiotic treatment .

Q & A

Q. How should researchers resolve contradictions in reported solubility data across studies (e.g., aqueous vs. organic solvent systems)?

- Analytical Framework : Conduct meta-analysis of existing data, noting variables like pH, temperature, and solvent purity. Replicate experiments under standardized conditions. Use Hansen solubility parameters to model discrepancies .

Q. What advanced spectroscopic techniques are recommended for characterizing trace impurities in this compound?

- Techniques : High-resolution mass spectrometry (HRMS) for molecular fingerprinting, <sup>13</sup>C NMR for structural elucidation of ethyl branching, and X-ray crystallography for crystalline phase analysis. Cross-validate with IR spectroscopy for functional group confirmation .

Key Considerations for Researchers

- Data Reproducibility : Document solvent lot numbers, humidity, and instrument calibration details to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

- Interdisciplinary Collaboration : Engage with computational chemists for reaction modeling and material scientists for application-specific studies (e.g., lipid nanoparticles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.